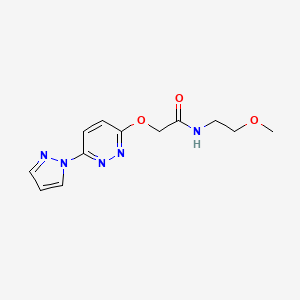
4-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)-N-(2-methoxyethyl)-1,3-thiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)-N-(2-methoxyethyl)-1,3-thiazol-2-amine, also known as DMPT, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DMPT is a synthetic derivative of an amino acid, methionine, and is known for its ability to enhance the growth and performance of animals. In
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Synthesis Techniques
The compound is synthesized using amination methods. Its structural characterization involves various techniques like IR, 1H-NMR, 13C-NMR, mass spectral data, and elemental analysis. Such methods are crucial for understanding the compound's structure and properties (Idhayadhulla, Kumar, & Nasser, 2010).
Chain Heterocyclization
The compound can be prepared through chain heterocyclization, starting from commercially available materials. This process involves adding the pyrrole and thiazole rings in steps, demonstrating its versatility in chemical synthesis (Vovk, Pinchuk, Tolmachov, & Gakh, 2010).
Chemical Reactions
Three-Component Condensation
The compound participates in three-component condensation reactions, leading to the formation of various derivatives. These reactions involve multiple reagents and yield structurally diverse products (Gein & Mar'yasov, 2015).
Transformation into Derivatives
The compound can be transformed into different derivatives, showcasing its potential in creating diverse chemical entities. Such transformations are essential for developing new chemical compounds with varied properties (Žugelj et al., 2009).
Biological Activity
Antifungal Effects
Derivatives of this compound exhibit antifungal properties against fungi like Aspergillus terreus and Aspergillus niger. This suggests its potential application in antifungal drug development (Jafar et al., 2017).
Biological Activity Studies
Studies have shown that certain derivatives of this compound have pharmacological interest, indicating potential in drug discovery and medicinal chemistry (Bijev, Prodanova, & Nankov, 2003).
Applications in Chemistry
Heterocyclization Reactions
The compound serves as a starting material in heterocyclization reactions, leading to structurally diverse compounds. This aspect underlines its utility in organic synthesis (Aquino et al., 2015).
Alkylation and Ring Closure Reactions
The compound is utilized in alkylation and ring closure reactions, contributing to the generation of a diverse library of chemical compounds. Such reactions are fundamental in the field of synthetic chemistry (Roman, 2013).
Propiedades
IUPAC Name |
4-(2,5-dimethyl-1-propylpyrrol-3-yl)-N-(2-methoxyethyl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3OS/c1-5-7-18-11(2)9-13(12(18)3)14-10-20-15(17-14)16-6-8-19-4/h9-10H,5-8H2,1-4H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJODBRVFOWSZTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=CC(=C1C)C2=CSC(=N2)NCCOC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)-N-(2-methoxyethyl)-1,3-thiazol-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

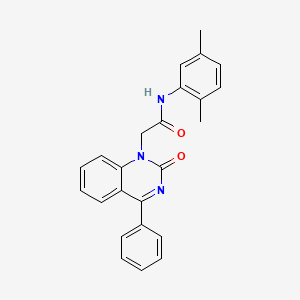
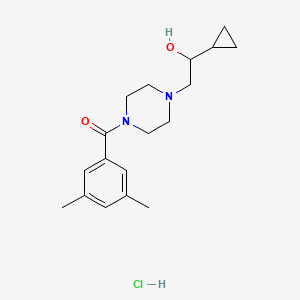
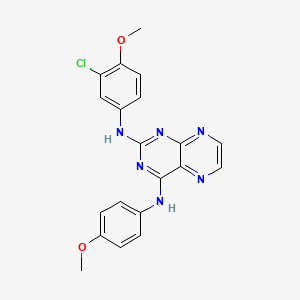
![1-(pyridin-4-ylmethyl)-4-((4-(trifluoromethyl)benzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2454289.png)
![4-[5-(2-chloro-7-methoxyquinolin-3-yl)-3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B2454292.png)
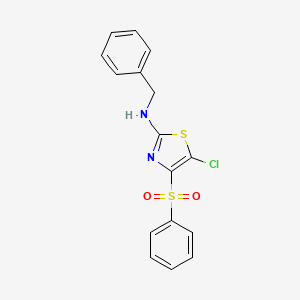
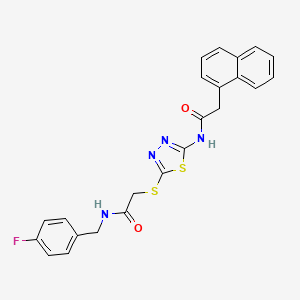
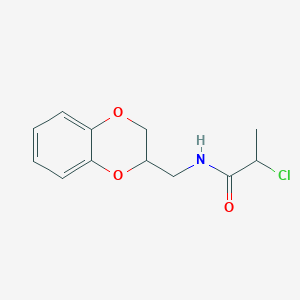
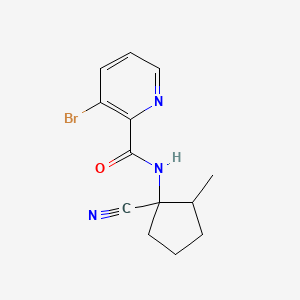

![6-Cyclopropyl-2-[[1-(3-methylbenzoyl)azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2454299.png)
